10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one
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Overview
Description
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular framework, which includes a dioxolane ring fused to a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene skeleton.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including intramolecular cyclization or spiroannulation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (9S,14S)-10,13-Dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione
- (10R,13S)-10,13-Dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-carbaldehyde
Uniqueness
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one is unique due to its specific spiro linkage and the presence of multiple chiral centers
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C21H28O3/c1-19-9-10-21(23-11-12-24-21)13-14(19)3-4-15-16-5-6-18(22)20(16,2)8-7-17(15)19/h9-10,13,15-17H,3-8,11-12H2,1-2H3 |
InChI Key |
UTPAAARZGVNSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC5(C=CC34C)OCCO5 |
Origin of Product |
United States |
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